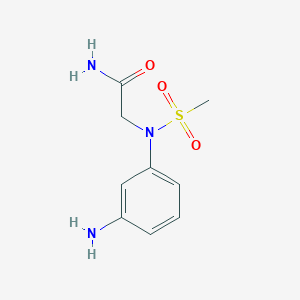

2-(N-(3-aminophenyl)methylsulfonamido)acetamide

Beschreibung

2-(N-(3-Aminophenyl)methylsulfonamido)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3-aminophenyl group linked via a methylsulfonamido bridge to the acetamide backbone. This structure combines the hydrogen-bonding capacity of the sulfonamide group with the aromatic amine’s electronic effects, making it a candidate for pharmacological studies.

Eigenschaften

IUPAC Name |

2-(3-amino-N-methylsulfonylanilino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-16(14,15)12(6-9(11)13)8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRMDHMDPQYABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 3-aminobenzenesulfonamide with an appropriate acylating agent under controlled conditions.

Introduction of the acetamide group: The intermediate product is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

Final product purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(N-(3-aminophenyl)methylsulfonamido)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or acetamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides or acetamides.

Wissenschaftliche Forschungsanwendungen

2-(N-(3-aminophenyl)methylsulfonamido)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the acetamide group can enhance binding affinity to target proteins, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Acetamide Backbone

The acetamide scaffold is highly modular, with modifications influencing bioactivity:

- Sulfonamide vs. Formamide Groups: 2-[1-(3-Aminophenyl)-N-methylformamido]acetamide () replaces the sulfonamide with a formamide group. N-(3-Aminophenyl)-2-(dimethylamino)-N-methyl-acetamide () introduces a dimethylamino group, enhancing basicity and altering electronic distribution, which may improve membrane permeability .

Aromatic Ring Modifications

The position and nature of substituents on the phenyl ring critically affect activity:

- Meta vs. Para Substitution: In benzothiazole-sulfonamide derivatives (), 2-(3-aminophenyl)benzothiazole (meta-substitution) showed distinct structure-activity relationships compared to para-substituted analogs, suggesting meta-substitution in the target compound may optimize interactions with specific biological targets .

- Electron-Donating/Withdrawing Groups :

Pharmacological Activity Comparisons

Anticancer Activity

- Quinazoline-Sulfonyl Acetamides (): Compounds 38–40, featuring quinazoline-sulfonyl and methoxyphenyl groups, exhibited IC₅₀ values <10 μM against HCT-1, MCF-7, and PC-3 cancer cell lines. The sulfonamide group’s role in binding to cellular targets (e.g., tubulin or kinases) may parallel the activity of the target compound .

- Pyridazinone-Acetamides (): Bromophenyl-substituted pyridazinones showed FPR2 receptor agonism, with EC₅₀ values in the nanomolar range. The target compound’s sulfonamido group could similarly modulate receptor specificity .

Receptor-Targeting Profiles

- FPR1/FPR2 Ligands (): Substituents like 4-methoxybenzyl in pyridazinone derivatives dictate receptor specificity. The 3-aminophenyl group in the target compound may confer selectivity for analogous G-protein-coupled receptors .

- Allosteric Modulators (): Compound 56 (with a methylsulfonamido phenoxy group) demonstrated activity as an allosteric modulator. The direct attachment of methylsulfonamido to the phenyl ring in the target compound may alter binding kinetics .

Physicochemical Properties

Biologische Aktivität

2-(N-(3-aminophenyl)methylsulfonamido)acetamide, also known by its CAS number 1162222-46-9, is a compound that combines both acetamide and sulfonamide functionalities. This unique structure has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an acetamide moiety, linked through a methyl bridge to a 3-aminophenyl group. The presence of the sulfonamide group is significant for its biological activity, as sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

Research has indicated that compounds containing both acetamide and sulfonamide functionalities exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Case Study : A study by demonstrated that a similar acetamide-sulfonamide scaffold exhibited IC50 values in the low micromolar range against urease enzymes, which are crucial for bacterial survival. The efficacy of these compounds suggests potential applications in treating infections caused by urease-producing bacteria.

Anti-inflammatory Properties

The anti-inflammatory potential of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide has been explored through its interaction with inflammatory pathways. Sulfonamides are known to modulate inflammatory responses, possibly through inhibition of cyclooxygenase enzymes (COX).

- Research Findings : In vitro studies have shown that related compounds exhibit significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that 2-(N-(3-aminophenyl)methylsulfonamido)acetamide may also possess similar anti-inflammatory effects.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. The structural characteristics of 2-(N-(3-aminophenyl)methylsulfonamido)acetamide allow it to interact with various biological targets.

- Mechanism of Action : The sulfonamide moiety is known to mimic p-amino benzoic acid (PABA), a substrate for dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound can effectively disrupt folate synthesis in microbial cells.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.